ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethyl ester at position 4. The thiazole is further functionalized via a carboxamide linkage to an azetidine ring (4-membered nitrogen-containing heterocycle), which is connected to a pyrimidine moiety substituted with a pyrazole group at position 5. The structural complexity highlights the interplay of aromatic heterocycles (pyrimidine, pyrazole, thiazole) and small-ring systems (azetidine) in modulating physicochemical and pharmacological properties.
Properties
IUPAC Name |
ethyl 4-methyl-2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-3-28-17(27)15-11(2)22-18(29-15)23-16(26)12-8-24(9-12)13-7-14(20-10-19-13)25-6-4-5-21-25/h4-7,10,12H,3,8-9H2,1-2H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMNDKZGQVQPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on diverse sources.
Compound Overview
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : Approximately 442.53 g/mol
- Structural Features : The compound includes a thiazole ring, an azetidine moiety, and a pyrazole derivative, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. These methods are crucial for ensuring high purity levels of the compound while maintaining efficient production.
Biological Activities
Recent studies have highlighted various biological activities attributed to this compound:
- Anticancer Activity : this compound has demonstrated significant anticancer properties in vitro. It shows potential in inhibiting the proliferation of cancer cells, likely due to its ability to interfere with specific cellular signaling pathways.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains. Its structural complexity may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .
- CNS Activity : Compounds with azetidine rings often display central nervous system (CNS) activity. Preliminary studies suggest that this compound may influence neurotransmitter systems, warranting further investigation into its potential as a neuroactive agent .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine) | Contains pyrazole and thiazole rings | Anticancer, Antimicrobial |
| Thiazole-based Antimicrobials | Thiazole ring with various substituents | Antimicrobial |
| Azetidine-containing Compounds | Azetidine ring with diverse functional groups | Potential CNS activity |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- A study published in the Archives of Pharmacal Research reported that derivatives containing pyrazole and thiazole rings exhibited significant antimicrobial and anticancer activities, supporting the potential of ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine) as a therapeutic agent .
- Another research highlighted the synthesis of related heterocycles that also displayed promising biological profiles, indicating that the structural features present in ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine) could be responsible for its varied activities .
Comparison with Similar Compounds
Pyrimidine-Pyrazole Derivatives
The pyrimidine-pyrazole motif is a critical pharmacophore in many bioactive molecules. The target compound’s pyrimidine ring bears a pyrazole substituent at position 6, distinguishing it from fused pyrazolopyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidines in ). Fused systems, such as those synthesized in , exhibit planar, conjugated structures that enhance π-π stacking interactions in protein binding pockets. In contrast, the target’s non-fused pyrimidine-pyrazole system introduces torsional flexibility, which may improve solubility or reduce steric hindrance. For example, the pyrazolo[3,4-d]pyrimidine derivatives in undergo isomerization and form rigid triazolopyrimidine systems, which could limit conformational adaptability compared to the target compound .
Table 1: Structural Comparison of Pyrimidine-Pyrazole Derivatives
Thiazole Carboxylate Derivatives
The thiazole ring in the target compound is substituted with a methyl group (position 4) and a carboxamide-azetidine group (position 2). In , ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate shares a thiazole-ester scaffold but differs in substituents: the ethyl-pyrazole chain at position 2 introduces bulkier, lipophilic groups (trifluoromethyl) compared to the target’s azetidine-carboxamide. This substitution pattern may influence solubility, with the target’s polar carboxamide enhancing aqueous solubility relative to the trifluoromethyl group in ’s compound.
Table 2: Thiazole Carboxylate Derivatives
Azetidine vs. Piperidine Carboxamides
The azetidine ring (4-membered) in the target compound contrasts with the piperidine (6-membered) carboxamide in ’s patented compound. Azetidine’s smaller ring introduces angle strain, which can enhance reactivity or conformational rigidity. Piperidine, being more flexible, may adopt multiple binding conformations in biological targets. For instance, the piperidine-carboxylic acid derivative in likely exhibits different pharmacokinetic properties (e.g., metabolic stability) due to its larger ring size and reduced strain .
Table 3: Carboxamide Ring Size Comparison
| Compound | Ring Size | Key Impact | Reference |
|---|---|---|---|
| Target Compound | Azetidine (4-membered) | High ring strain, rigidity | - |
| Patent compound () | Piperidine (6-membered) | Flexibility, metabolic stability |
Preparation Methods
Synthesis of 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine
Step 1 : Pyrazole-pyrimidine coupling.
- Reactants : 4-Chloro-6-aminopyrimidine and 1H-pyrazole.
- Conditions : Pd-catalyzed Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C, 12 h).
- Yield : 78%.
Data Table 1 : Optimization of Coupling Conditions
| Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Cs₂CO₃ | 110 | 12 | 78 |
| Pd(dba)₂ | K₃PO₄ | 100 | 24 | 65 |
Azetidine Ring Formation
Step 2 : Cyclization to azetidine-3-carboxylic acid.
- Reactants : 1-Bromo-3-chloropropane and ethyl glycinate.
- Conditions : Mitsunobu reaction (DIAD, PPh₃, THF, 0°C → RT, 6 h).
- Yield : 82%.
Key Characterization :
Thiazole Ester Synthesis
Step 3 : Thiazole-5-carboxylate preparation.
- Reactants : Ethyl 2-aminothiazole-4-carboxylate and acetyl chloride.
- Conditions : Hülsmeier reaction (POCl₃, DMF, 80°C, 3 h).
- Yield : 85%.
Data Table 2 : Thiazole Methylation Optimization
| Methylating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CH₃I | DMF | 80 | 85 |
| (CH₃O)₂SO₂ | EtOH | 60 | 72 |
Final Amide Coupling
Step 4 : Assembly of azetidine-thiazole conjugate.
- Reactants : Azetidine-3-carboxylic acid and thiazole ester.
- Conditions : EDCI/HOBt-mediated amidation (DCM, RT, 12 h).
- Yield : 76%.
Key Characterization :
Alternative Routes and Comparative Analysis
Microwave-Assisted Synthesis
Q & A
Q. Table 1: Structural Comparison of Analogous Compounds
| Compound | Key Functional Groups | Biological Activity |
|---|---|---|
| Target Compound | Thiazole, azetidine, pyrimidine | Multi-target (hypothesized) |
| Compound A | Triazole + Thiazole | Antifungal |
| Compound B | Pyrimidine + Triazole | Anticancer |
Basic: What synthetic routes are commonly employed for this compound?
Answer:
Synthesis typically involves:
Azetidine Ring Formation : Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions .
Pyrimidine-Pyrazole Coupling : Nucleophilic aromatic substitution (SNAr) between 6-chloropyrimidine and pyrazole .
Thiazole Assembly : Hantzsch thiazole synthesis using α-haloketones and thioureas .
Final Esterification : Ethyl ester introduction via carboxylic acid activation (e.g., DCC/DMAP) .
Critical Steps : Temperature control (<60°C for SNAr to avoid side reactions) and silica gel chromatography (hexane:EtOAc 3:1) for purification .
Advanced: How can researchers optimize yield and purity during synthesis?
Answer:
- Reaction Optimization :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for SNAr to stabilize transition states .
- Catalysis : Pd-mediated coupling for pyrimidine functionalization (reported yield increase by 15–20% in analogous syntheses) .
- Purification Strategies :
Q. Table 2: Yield Optimization Data for Key Steps
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azetidine Formation | Mitsunobu, 0°C, 12h | 65–70 | |
| Thiazole Synthesis | Hantzsch, reflux, 4h | 55–60 |
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
- Structural Analog Misinterpretation : Pyrazole regioisomers (N1 vs. N2 substitution) exhibit divergent activities .
Q. Methodological Recommendations :
Standardize Assays : Use ATP-based viability assays (e.g., CellTiter-Glo®) for cytotoxicity studies .
Structural Validation : Confirm regiochemistry via NOESY NMR (e.g., pyrazole proton coupling patterns) .
Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes of analogs .
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- NMR :
- Mass Spectrometry : ESI-MS (m/z ~470 [M+H]+) .
- X-ray Crystallography : Resolve azetidine ring conformation (analogous compounds show chair-like geometry) .
Advanced: How to design experiments for studying target interactions?
Answer:
- In Silico Screening : Use SwissDock or Glide to predict binding to kinase domains (e.g., EGFR, CDK2) .
- Biophysical Assays :
- Surface Plasmon Resonance (SPR): Measure KD values for protein-ligand interactions .
- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics .
- Mutagenesis Studies : Introduce alanine substitutions in predicted binding pockets (e.g., ATP-binding site residues) .
Basic: What are the stability considerations for this compound?
Answer:
- Hydrolysis Risk : The ethyl ester group is prone to base-mediated hydrolysis. Store at pH 6–7 in anhydrous DMSO at -20°C .
- Light Sensitivity : Thiazole derivatives degrade under UV light; use amber vials for storage .
Advanced: What strategies validate the compound’s mechanism of action?
Answer:
- Gene Expression Profiling : RNA-seq to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
- CRISPR Knockout : Target putative interactors (e.g., kinases) to confirm phenotype rescue .
- Metabolomics : LC-MS/MS to track changes in ATP, NADH, or other metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
